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Cat. No.: B611686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vilaprisan, a selective

progesterone receptor modulator (SPRM), as a tool to investigate progesterone signaling

pathways. This document outlines Vilaprisan's mechanism of action, summarizes key

quantitative data, and provides detailed protocols for in vitro and in vivo experimental

applications.

Introduction to Vilaprisan
Vilaprisan is a highly potent and selective oral SPRM with primary antagonistic effects on the

progesterone receptor (PR).[1][2][3][4] It exhibits a strong binding affinity for both major

isoforms of the progesterone receptor, PR-A and PR-B, functioning as a competitive inhibitor of

progesterone.[1] This targeted action allows for the precise modulation of progesterone-

dependent signaling, making Vilaprisan an invaluable tool for studying the role of progesterone

in various physiological and pathological processes, including uterine fibroids and

endometriosis.

Mechanism of Action
Progesterone exerts its biological effects primarily through nuclear progesterone receptors (PR-

A and PR-B), which act as ligand-activated transcription factors. Upon binding progesterone,

the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus
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where it binds to progesterone response elements (PREs) on target genes, thereby regulating

their transcription.

Vilaprisan, as a PR antagonist, binds to the PR but does not induce the conformational

changes necessary for full receptor activation. Instead, it competitively blocks the binding of

progesterone, leading to the inhibition of progesterone-induced gene expression. This

antagonistic activity has been shown to downregulate the expression of genes involved in cell

cycle progression and cell growth, such as AURKA, CCNB1, FOXM1, and MYC, in endometrial

tissue.

Caption: Vilaprisan competitively inhibits progesterone binding to its receptor, preventing

downstream gene transcription.

Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for Vilaprisan, providing a

reference for experimental design.

Table 1: In Vitro Activity of Vilaprisan
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Parameter Receptor
Vilaprisan (IC50,
nmol/L)

Reference
Compound (IC50,
nmol/L)

Antagonistic Activity
Progesterone

Receptor A
0.095 ± 0.001

Mifepristone: 0.023 ±

0.02

Progesterone

Receptor B
0.09 ± 0.0005

Mifepristone: 0.02 ±

0.008

Glucocorticoid

Receptor
957 ± 42 Mifepristone: 6 ± 0.5

Androgen Receptor 47 ± 32
Hydroxyflutamide: 21

± 9

Estrogen Receptor α No effect Fulvestrant: 2.0 ± 0.6

Estrogen Receptor β No effect Fulvestrant: 2.7 ± 0.7

Data from reference.

Table 2: Clinical Pharmacodynamic Effects of Vilaprisan in Women with Uterine Fibroids

Vilaprisan Daily Dose
Amenorrhea Rate (after 12
weeks)

Reduction in Fibroid
Volume (after 12 weeks)

0.5 mg 30% Not specified

1.0 mg 56% Up to 41%

2.0 mg 54% Up to 41%

4.0 mg 60% Up to 41%

Placebo 1.7% Not specified

Data from clinical trials.

Experimental Protocols
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These protocols are provided as a starting point for researchers. Optimization may be required

for specific cell lines or experimental conditions.

Protocol 1: In Vitro Progesterone Receptor Antagonist
Assay using a Luciferase Reporter Gene
This assay quantifies the ability of Vilaprisan to inhibit progesterone-induced gene expression.

Caption: Workflow for determining Vilaprisan's antagonistic activity on the progesterone

receptor.

Materials:

Human breast cancer cell lines (e.g., T47D or MCF-7, known to express PR)

Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and

antibiotics

Progesterone receptor expression vector (if endogenous levels are low)

Progesterone response element (PRE)-driven luciferase reporter vector

Transfection reagent

Progesterone

Vilaprisan

Luciferase assay reagent

96-well cell culture plates

Luminometer

Procedure:

Cell Seeding: Seed T47D or MCF-7 cells in a 96-well plate at a density of 1-2 x 10^4 cells

per well and allow them to attach overnight.
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Transfection: Co-transfect the cells with the PR expression vector (optional) and the PRE-

luciferase reporter vector using a suitable transfection reagent according to the

manufacturer's instructions. A control vector (e.g., expressing Renilla luciferase) can be co-

transfected for normalization.

Treatment: After 24 hours, replace the medium with a medium containing a constant

concentration of progesterone (e.g., 10 nM) and varying concentrations of Vilaprisan (e.g.,

from 1 pM to 1 µM). Include wells with progesterone only (positive control) and vehicle only

(negative control).

Incubation: Incubate the plate for an additional 24-48 hours.

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's protocol for the luciferase assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if

applicable). Plot the normalized luciferase activity against the concentration of Vilaprisan
and determine the IC50 value.

Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of Vilaprisan, a key parameter for oral drug

absorption.

Materials:

Caco-2 cells

Cell culture medium (e.g., DMEM) with FBS, non-essential amino acids, and antibiotics

Transwell inserts (e.g., 0.4 µm pore size)

Hanks' Balanced Salt Solution (HBSS)

Vilaprisan

LC-MS/MS system for analysis
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Procedure:

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for

differentiation and formation of a confluent monolayer.

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the

integrity of the cell monolayer.

Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS.

b. Add Vilaprisan (at a defined concentration, e.g., 10 µM) in HBSS to the apical (upper)

chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At various time points

(e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace

with fresh HBSS.

Permeability Assay (Basolateral to Apical): a. Add Vilaprisan in HBSS to the basolateral

chamber. b. Add fresh HBSS to the apical chamber. c. Collect samples from the apical

chamber at the same time points.

Sample Analysis: Analyze the concentration of Vilaprisan in the collected samples using a

validated LC-MS/MS method.

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An

efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for
Gene Expression Analysis
This protocol measures the effect of Vilaprisan on the expression of progesterone-responsive

genes.

Materials:

Endometrial cells or other progesterone-responsive cell lines

Cell culture medium

Progesterone
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Vilaprisan

RNA extraction kit

Reverse transcription kit

qPCR master mix

Primers for target genes (e.g., AURKA, CCNB1, FOXM1, MYC) and a housekeeping gene

(e.g., GAPDH, ACTB)

qPCR instrument

Procedure:

Cell Treatment: Culture the cells to 70-80% confluency. Treat the cells with progesterone,

Vilaprisan, or a combination of both for a specified time (e.g., 24 hours). Include a vehicle-

treated control.

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse

transcription kit.

qPCR: Perform qPCR using a suitable master mix and primers for your target and

housekeeping genes.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing

the expression of the target genes to the housekeeping gene.

Protocol 4: In Vivo Study of Uterine Fibroid Regression
in a Xenograft Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of Vilaprisan on human

uterine fibroid tissue.

Caption: Experimental workflow for assessing Vilaprisan's efficacy in a uterine fibroid

xenograft model.
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Materials:

Immunodeficient mice (e.g., NOD/SCID)

Human uterine fibroid tissue

Estrogen and progesterone pellets for sustained release

Vilaprisan

Vehicle for oral administration

Calipers for tumor measurement

Materials for tissue processing, histology, and molecular analysis

Procedure:

Xenograft Implantation: Subcutaneously implant small fragments of human uterine fibroid

tissue into the flanks of immunodeficient mice.

Hormone Supplementation: Implant pellets that release estrogen and progesterone to

support the growth of the fibroid tissue.

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and

control groups. Administer Vilaprisan orally to the treatment group at a predetermined dose

(e.g., 0.5 mg/kg/day, a dose shown to be effective in rats). Administer the vehicle to the

control group.

Tumor Monitoring: Measure the tumor volume with calipers twice a week.

Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the

mice and harvest the tumors.

Tissue Analysis:

Fix a portion of the tumor tissue for histological analysis (e.g., H&E staining,

immunohistochemistry for proliferation markers like Ki-67).
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Snap-freeze a portion of the tumor tissue for molecular analysis (e.g., qRT-PCR to assess

the expression of progesterone-responsive genes).

Conclusion
Vilaprisan's high potency and selectivity for the progesterone receptor make it an exceptional

tool for elucidating the complex roles of progesterone signaling in health and disease. The data

and protocols presented in these application notes are intended to facilitate the design and

execution of robust experiments, ultimately advancing our understanding of progesterone

biology and aiding in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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